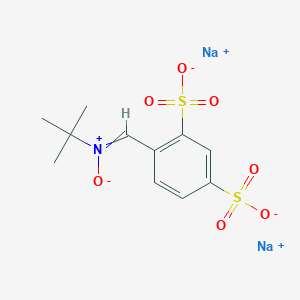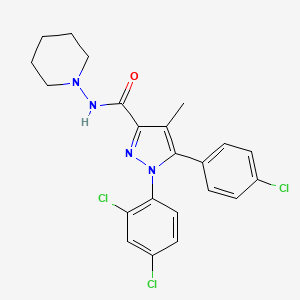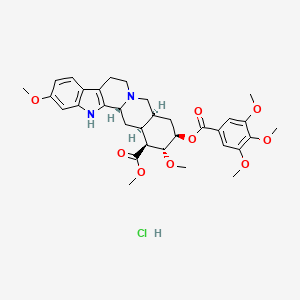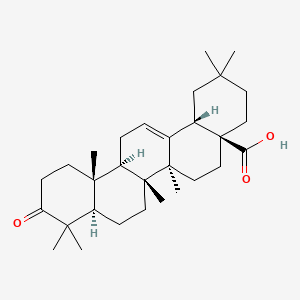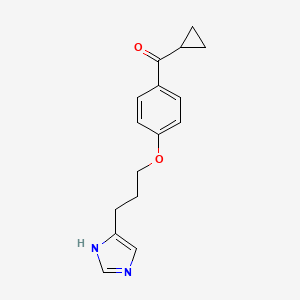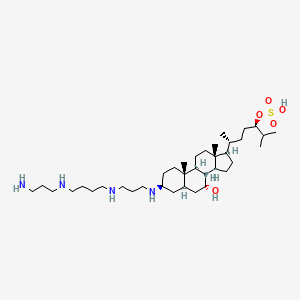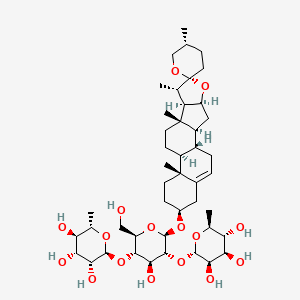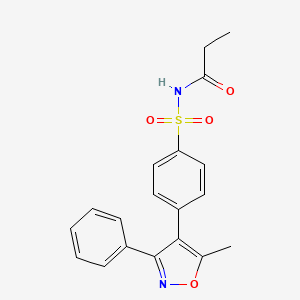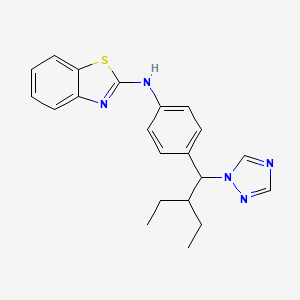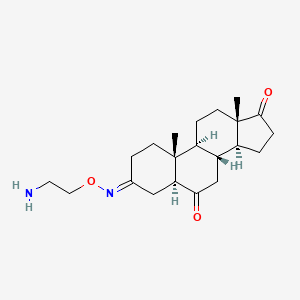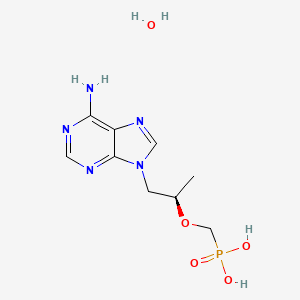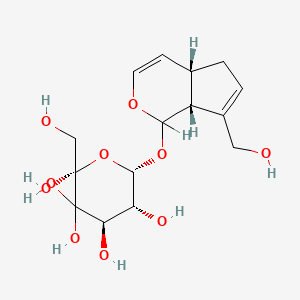
BMY 7378 二盐酸盐
描述
BMY 7378 二盐酸盐是一种化学化合物,以其作为部分 5-HT1A 5-羟色胺受体激动剂和选择性 α1D-肾上腺素受体拮抗剂的作用而闻名 。它通常用于科学研究,以研究 5-羟色胺和肾上腺素受体的作用。
科学研究应用
BMY 7378 二盐酸盐在科学研究中有着广泛的应用:
化学: 用于研究 5-羟色胺和肾上腺素受体的相互作用和结合亲和力。
生物学: 有助于理解 5-羟色胺和肾上腺素受体在各种生物过程中的生理作用。
医学: 研究其在治疗与 5-羟色胺和肾上腺素受体功能障碍相关的疾病方面的潜在治疗作用。
作用机制
BMY 7378 二盐酸盐通过作为 5-HT1A 5-羟色胺受体的部分激动剂和 α1D-肾上腺素受体的选择性拮抗剂来发挥其作用 。这种双重作用使其能够调节这些受体的活性,影响各种生理过程。 该化合物与这些受体结合,改变其构象和活性,进而影响下游信号通路 .
生化分析
Biochemical Properties
BMY 7378 Dihydrochloride interacts with various enzymes and proteins. It acts as a mixed agonist and antagonist for the 5-HT1A receptor, and it is a selective antagonist for the α1D-adrenoceptor . The Ki values for α1D, α1B, and α1A receptors are 2, 600, and 800 nM respectively .
Cellular Effects
The effects of BMY 7378 Dihydrochloride on cells and cellular processes are significant. It influences cell function by interacting with cell signaling pathways and affecting gene expression
Molecular Mechanism
BMY 7378 Dihydrochloride exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . Its mechanism of action involves its role as a partial agonist and antagonist for the 5-HT1A receptor and its selective antagonism for the α1D-adrenoceptor .
Dosage Effects in Animal Models
The effects of BMY 7378 Dihydrochloride vary with different dosages in animal models
准备方法
合成路线和反应条件
BMY 7378 二盐酸盐的合成涉及多个步骤。 起始原料 8-(2-氯乙基)-8-氮杂螺[4.5]癸烷-7,9-二酮在特定条件下与 1-(2-甲氧基苯基)哌嗪反应,生成最终产物 。该反应通常需要在受控环境中进行,并具有精确的温度和 pH 条件,以确保获得所需的产物。
工业生产方法
BMY 7378 二盐酸盐的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及使用工业反应器和纯化系统,以确保高纯度和产率。 然后将该化合物结晶并转化为其二盐酸盐形式,以实现稳定性和易于处理 .
化学反应分析
反应类型
BMY 7378 二盐酸盐会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,形成不同的氧化产物。
还原: 还原反应可以改变分子中的官能团。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用氢化锂铝和硼氢化钠等还原剂。
取代: 卤素和烷基化剂等试剂通常被使用.
形成的主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物 .
相似化合物的比较
类似化合物
WB-4101 盐酸盐: 另一种具有不同选择性谱的 α1-肾上腺素受体拮抗剂。
环唑嗪盐酸盐: 一种具有类似肾上腺素受体拮抗作用的化合物。
8-环戊基-1,3-二丙基黄嘌呤: 一种具有不同受体靶点但具有类似研究应用的化合物.
独特性
BMY 7378 二盐酸盐的独特之处在于它具有作为部分 5-HT1A 5-羟色胺受体激动剂和选择性 α1D-肾上腺素受体拮抗剂的双重作用。 这种活动的组合使其成为研究 5-羟色胺和肾上腺素系统之间复杂相互作用的宝贵工具 .
属性
IUPAC Name |
8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3.2ClH/c1-28-19-7-3-2-6-18(19)24-13-10-23(11-14-24)12-15-25-20(26)16-22(17-21(25)27)8-4-5-9-22;;/h2-3,6-7H,4-5,8-17H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBOMXUDFLRHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC4(CCCC4)CC3=O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175334 | |
| Record name | 1,1-Cyclopentanediacetimide, N-(2-(4-(o-methoxyphenyl)-1-piperazinyl)ethyl)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21102-95-4 | |
| Record name | BMY-7378 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021102954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Cyclopentanediacetimide, N-(2-(4-(o-methoxyphenyl)-1-piperazinyl)ethyl)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMY-7378 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC07KV8T5O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



